An In-depth Technical Guide to 3,4-Dibromobenzaldehyde
An In-depth Technical Guide to 3,4-Dibromobenzaldehyde
CAS Number: 74003-55-7
This technical guide provides comprehensive information on 3,4-Dibromobenzaldehyde, a versatile aromatic aldehyde widely utilized as an intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and common reactions, and includes visualizations of key reaction pathways.
Chemical and Physical Properties
3,4-Dibromobenzaldehyde is a crystalline solid that is soluble in various organic solvents.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 74003-55-7 | [2][3] |
| Molecular Formula | C₇H₄Br₂O | [2][3] |
| Molecular Weight | 263.91 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.977 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, and toluene. | [1] |
Table 2: Spectral Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available in various databases. | |
| ¹³C NMR | Spectra available in various databases. | |
| IR Spectroscopy | Key peaks include C=O (carbonyl) stretch. | |
| Mass Spectrometry | Spectra available in various databases. |
Synthesis of 3,4-Dibromobenzaldehyde
A common method for the synthesis of 3,4-Dibromobenzaldehyde involves the bromination of a suitable benzaldehyde (B42025) precursor. The following is a representative experimental protocol adapted from procedures for similar brominated aromatic aldehydes.
Experimental Protocol: Bromination of 4-Bromobenzaldehyde
This protocol describes a plausible method for the synthesis of 3,4-Dibromobenzaldehyde starting from 4-bromotoluene (B49008), which is first brominated and then hydrolyzed.
Materials:
-
4-Bromotoluene
-
Bromine
-
Iron filings (catalyst)
-
Calcium Carbonate
-
Sodium bisulfite solution (saturated)
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (3-necked)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Bromination: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 4-bromotoluene and a catalytic amount of iron filings. Heat the mixture to 105-110 °C. Slowly add bromine from the dropping funnel over 1-2 hours while maintaining the temperature. After the addition is complete, raise the temperature to 135 °C and continue stirring for another 2 hours.[4]
-
Hydrolysis: Cool the reaction mixture and transfer it to a larger flask. Add powdered calcium carbonate and water. Heat the mixture to reflux for several hours to hydrolyze the benzal bromide intermediate.[4]
-
Work-up: After cooling, steam distill the mixture to isolate the crude 3,4-Dibromobenzaldehyde.[4] The distillate can be extracted with dichloromethane.
-
Purification: The organic extract is washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a sodium carbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of 3,4-Dibromobenzaldehyde.
Key Reactions of 3,4-Dibromobenzaldehyde
3,4-Dibromobenzaldehyde is a valuable starting material for a variety of chemical transformations, primarily involving the aldehyde functional group and the bromo-substituted aromatic ring.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.
Experimental Protocol: Wittig Olefination
Materials:
-
3,4-Dibromobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Procedure:
-
Dissolve 3,4-Dibromobenzaldehyde in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the Wittig reagent portion-wise to the stirred solution at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[5]
Caption: General pathway of a Wittig reaction with 3,4-Dibromobenzaldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, often leading to (E)-alkenes with high stereoselectivity.[2][6]
Experimental Protocol: HWE Olefination
Materials:
-
3,4-Dibromobenzaldehyde
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate in anhydrous THF.
-
Allow the mixture to stir at room temperature for about 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-Dibromobenzaldehyde in anhydrous THF dropwise.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
Caption: General pathway of a Horner-Wadsworth-Emmons reaction.
Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which can be applied to the bromo-substituents of 3,4-Dibromobenzaldehyde.
Experimental Protocol: Suzuki Coupling
Materials:
-
3,4-Dibromobenzaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)[8]
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)[8]
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 3,4-Dibromobenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the progress by TLC.[8]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of a Suzuki coupling reaction.
Schiff Base Formation
Aldehydes readily react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various biologically active compounds.
Experimental Protocol: Schiff Base Formation
Materials:
-
3,4-Dibromobenzaldehyde
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3,4-Dibromobenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.
Caption: General scheme for Schiff base formation.
Safety and Handling
3,4-Dibromobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8][9]
Applications
Due to its reactive aldehyde group and the presence of two bromine atoms that can participate in cross-coupling reactions, 3,4-Dibromobenzaldehyde is a valuable building block for the synthesis of:
-
Pharmaceutical intermediates
-
Agrochemicals
-
Functional dyes and pigments
-
Organic electronic materials
This technical guide serves as a starting point for researchers working with 3,4-Dibromobenzaldehyde. For specific applications, further literature research and optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures when handling this and any other chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. sciepub.com [sciepub.com]
